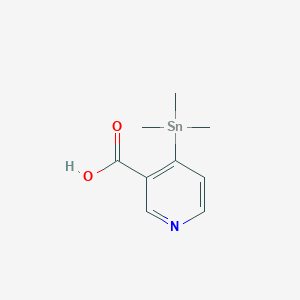
Copper;krypton
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper (Cu): is a reddish-brown metal known for its high thermal and electrical conductivity. It is widely used in electrical wiring, plumbing, and various industrial applications. Krypton (Kr) is a colorless, odorless noble gas that is chemically inert under most conditions. It is used in lighting, photography, and as an insulating gas in windows.
準備方法
Copper
Synthetic Routes and Reaction Conditions: Copper is typically extracted from its ores, such as chalcopyrite (CuFeS₂), through a series of chemical reactions including roasting, smelting, and electrorefining.
Industrial Production Methods: The primary industrial method for producing copper involves the pyrometallurgical process, which includes concentrating the ore, roasting, smelting, converting, and refining.
Krypton
Synthetic Routes and Reaction Conditions: Krypton is obtained as a byproduct of the fractional distillation of liquid air.
Industrial Production Methods: The industrial production of krypton involves the separation of air into its components using cryogenic distillation, followed by the extraction of krypton from the remaining gases.
化学反応の分析
Copper
Oxidation: Copper reacts with oxygen to form copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).
Reduction: Copper(II) oxide can be reduced to copper metal using hydrogen or carbon monoxide.
Substitution: Copper can undergo substitution reactions with halogens to form copper halides, such as copper(II) chloride (CuCl₂).
Krypton
Reactivity: Krypton is chemically inert and does not readily form compounds. under extreme conditions, it can form compounds such as krypton difluoride (KrF₂).
科学的研究の応用
Copper
Chemistry: Copper is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Copper is an essential trace element in living organisms, playing a role in enzymes and electron transport chains.
Medicine: Copper-based compounds are used in antimicrobial agents and as contrast agents in medical imaging.
Industry: Copper is widely used in electrical wiring, plumbing, and the production of alloys such as bronze and brass.
Krypton
Chemistry: Krypton is used in the study of noble gas compounds and in the calibration of scientific instruments.
Biology: Krypton has limited biological applications due to its inert nature.
Medicine: Krypton is used in some types of medical imaging and as an anesthetic in certain specialized procedures.
Industry: Krypton is used in lighting (e.g., krypton gas-filled bulbs), photography, and as an insulating gas in double-pane windows.
作用機序
Copper
Molecular Targets and Pathways: Copper ions can interact with proteins and enzymes, affecting their structure and function. Copper plays a role in redox reactions and electron transport in biological systems.
Krypton
Molecular Targets and Pathways: Due to its inert nature, krypton does not have significant interactions with biological molecules. Its primary use is in physical applications rather than chemical or biological interactions.
類似化合物との比較
Copper
Similar Compounds: Other transition metals such as silver (Ag) and gold (Au) share similar properties with copper, including high conductivity and malleability.
Uniqueness: Copper’s combination of high electrical conductivity, thermal conductivity, and antimicrobial properties makes it unique among transition metals.
Krypton
Similar Compounds: Other noble gases such as argon (Ar) and xenon (Xe) share similar inert properties with krypton.
Uniqueness: Krypton’s specific applications in lighting and insulation, as well as its ability to form compounds under extreme conditions, distinguish it from other noble gases.
特性
| 173395-13-6 | |
分子式 |
CuKr |
分子量 |
147.34 g/mol |
IUPAC名 |
copper;krypton |
InChI |
InChI=1S/Cu.Kr |
InChIキー |
DYDGJQYBDVSHSD-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Kr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
